molecular formula C15H11N3O3S B437974 N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 300569-51-1

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B437974
CAS No.: 300569-51-1
M. Wt: 313.3g/mol
InChI Key: XRKIUCQKQITOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by nitration. One common method involves the reaction of 2-aminobenzenethiol with 4-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, anti-cancer properties, and other therapeutic uses.

    Biological Research: It is used in studies involving enzyme inhibition, protein-ligand interactions, and molecular docking studies.

    Material Science: The compound is explored for its use in the development of fluorescent materials and electroluminescent devices.

    Agriculture: It is investigated for its potential as a plant growth regulator and pesticide.

Mechanism of Action

The mechanism of action of N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in anti-tubercular activity, the compound may inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. In anti-cancer applications, it may interfere with cell proliferation pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-Methyl-1,3-benzothiazol-2-yl)guanidine
  • N-(6-Methyl-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide

Uniqueness

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-2-7-12-13(8-9)22-15(16-12)17-14(19)10-3-5-11(6-4-10)18(20)21/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKIUCQKQITOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.